![molecular formula C8H10N2O3 B1441114 Ácido 2-[(2-hidroxietil)amino]nicotínico CAS No. 1220018-27-8](/img/structure/B1441114.png)

Ácido 2-[(2-hidroxietil)amino]nicotínico

Descripción general

Descripción

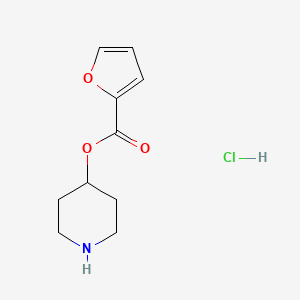

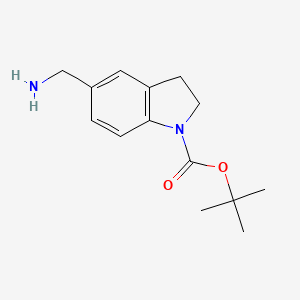

“2-[(2-Hydroxyethyl)amino]nicotinic acid” is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is used in scientific research and acts as a versatile building block in drug synthesis, aiding in the development of new medications and therapeutic solutions.

Synthesis Analysis

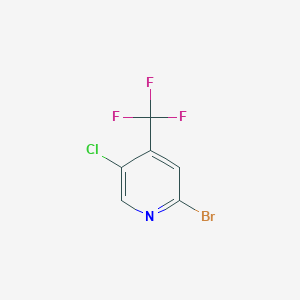

While specific synthesis methods for “2-[(2-Hydroxyethyl)amino]nicotinic acid” were not found, a related compound, 2-anilino nicotinic acids, was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . This suggests that similar methods could potentially be used for the synthesis of “2-[(2-Hydroxyethyl)amino]nicotinic acid”.Molecular Structure Analysis

The molecular structure of “2-[(2-Hydroxyethyl)amino]nicotinic acid” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a carboxylic acid group (COOH) and a 2-hydroxyethylamino group attached .Aplicaciones Científicas De Investigación

Síntesis de nuevos fosfonatos

Ácido 2-[(2-hidroxietil)amino]nicotínico: se utiliza en la síntesis de nuevos fosfonatos, que son importantes en el desarrollo de inhibidores de proteasas . Estos inhibidores son cruciales para el tratamiento de enfermedades como el SIDA, el cáncer y la hipertensión. La reacción no catalizada de epóxidos con (aminometil)fosfonatos conduce a la síntesis de estos nuevos compuestos, que han mostrado una variedad de actividades biológicas, incluyendo propiedades antibacterianas y fungicidas.

Reacciones de esterificación

Este compuesto juega un papel en las reacciones de esterificación para producir ésteres que son menos tóxicos y biodegradables . Estos ésteres se utilizan como materias primas para tensioactivos, que son importantes en diversas industrias debido a sus propiedades fisicoquímicas. La investigación se centra en el uso de catalizadores ecológicos para estas reacciones, lo cual es crucial para la química sostenible.

Síntesis de lípidos para vacunas de ARNm

Un derivado del This compound se utiliza en la síntesis de lípidos ionizables, que son un componente clave en las vacunas de ARNm . Estos lípidos ayudan en la entrega del ARNm a las células, lo cual es un paso crítico en la eficacia de las vacunas como las desarrolladas para COVID-19 por Pfizer y Moderna.

Desarrollo de inhibidores enzimáticos

Los derivados del compuesto se utilizan en el desarrollo de inhibidores enzimáticos, que tienen amplias aplicaciones en la medicina . Estos inhibidores pueden servir como antimetabolitos y tienen usos potenciales en el tratamiento de diversas enfermedades humanas.

Aplicaciones antibacterianas y herbicidas

La síntesis de derivados del This compound ha dado lugar a compuestos con actividades antibacterianas y herbicidas . Estas aplicaciones son significativas en la agricultura y la salud, proporcionando una alternativa a los productos químicos tradicionales que pueden ser más dañinos para el medio ambiente.

Compuestos organofosforados

El compuesto es integral en la síntesis de compuestos organofosforados, que tienen diversas aplicaciones, incluyendo como retardantes de llama, plastificantes y pesticidas . La investigación en esta área se centra en la creación de compuestos que sean efectivos pero tengan un impacto ambiental reducido.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as niacin, interact with specific receptors in the human body .

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to niacin, which is known to act as a precursor for nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Biochemical Pathways

It can be inferred from the mode of action that this compound likely affects redox reactions and other metabolic processes in the body .

Result of Action

Given its likely role in redox reactions and metabolism, it can be inferred that this compound may have significant effects on cellular energy production and other metabolic processes .

Análisis Bioquímico

Biochemical Properties

2-[(2-Hydroxyethyl)amino]nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions. The compound’s hydroxyl and amino groups facilitate its binding to NAD, influencing various metabolic pathways . Additionally, 2-[(2-Hydroxyethyl)amino]nicotinic acid can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .

Cellular Effects

The effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress responses and energy metabolism. In certain cell types, 2-[(2-Hydroxyethyl)amino]nicotinic acid can enhance or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-[(2-Hydroxyethyl)amino]nicotinic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as NAD, altering their activity. This binding can result in the inhibition or activation of enzymes involved in critical metabolic processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes related to cellular stress responses, energy production, and other vital functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-[(2-Hydroxyethyl)amino]nicotinic acid remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function and viability .

Dosage Effects in Animal Models

The effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-[(2-Hydroxyethyl)amino]nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of NAD . The compound can influence metabolic flux and metabolite levels, affecting processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions highlight the compound’s importance in maintaining cellular energy balance and redox homeostasis.

Transport and Distribution

The transport and distribution of 2-[(2-Hydroxyethyl)amino]nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy in biochemical processes .

Subcellular Localization

2-[(2-Hydroxyethyl)amino]nicotinic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .

Propiedades

IUPAC Name |

2-(2-hydroxyethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-5-4-10-7-6(8(12)13)2-1-3-9-7/h1-3,11H,4-5H2,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLDWPXYMRSICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223491 | |

| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220018-27-8 | |

| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)

![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)

![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)